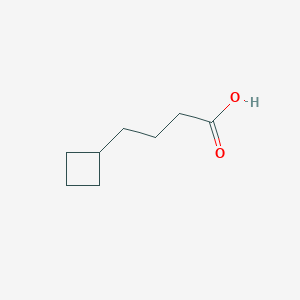
4-(1H-Imidazol-5-il)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Imidazol-5-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Aplicaciones Científicas De Investigación
4-(1H-Imidazol-5-yl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Imidazole-containing compounds, which include 4-(1h-imidazol-5-yl)pyridine, have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit certain enzymes, thereby affecting the metabolic processes in which these enzymes are involved .
Biochemical Pathways
Imidazole is a key component of several important biological molecules such as histidine, purine, and histamine . Therefore, it can be inferred that 4-(1H-Imidazol-5-yl)pyridine might affect the biochemical pathways involving these molecules.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 4-(1H-Imidazol-5-yl)pyridine.
Result of Action
It is known that imidazole derivatives can exhibit a wide range of biological activities, which suggests that 4-(1h-imidazol-5-yl)pyridine could potentially have diverse effects at the molecular and cellular levels .
Action Environment
Given that imidazole is highly soluble in water and other polar solvents , it can be inferred that the action of 4-(1H-Imidazol-5-yl)pyridine could potentially be influenced by the polarity of its environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with glyoxal and ammonia under acidic conditions to form the imidazole ring fused to the pyridine ring . Another approach involves the use of formamidine and D-erythrose, leading to the formation of imidazole-4-acetaldehyde, which then cyclizes to form the desired compound .
Industrial Production Methods: Industrial production methods for 4-(1H-Imidazol-5-yl)pyridine often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1H-Imidazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole-pyridine derivatives.
Comparación Con Compuestos Similares
Imidazole: A simpler structure with only the imidazole ring.
Pyridine: Contains only the pyridine ring.
Imidazo[1,2-a]pyridine: Another fused heterocycle with different substitution patterns.
Uniqueness: 4-(1H-Imidazol-5-yl)pyridine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science .
Propiedades
IUPAC Name |
4-(1H-imidazol-5-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1-6H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQQGJNKKDEODG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2589096.png)
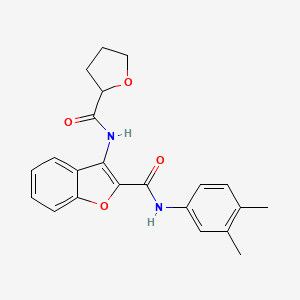
![N1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N4-phenylbenzene-1,4-diamine](/img/structure/B2589101.png)
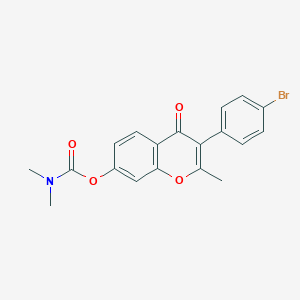
![4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B2589103.png)
![4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2589104.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2589105.png)
![N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2589107.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2589110.png)
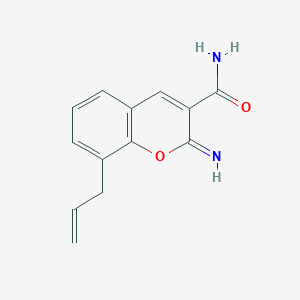
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)
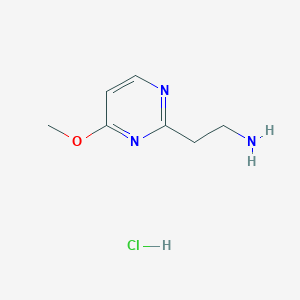
![2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)
